molecular formula C23H23BrF2N4OS B2365857 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1189684-29-4

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2365857
CAS RN: 1189684-29-4
M. Wt: 521.42
InChI Key: JDOTVSJQUJULOJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine and fluorine atoms might be involved in electrophilic aromatic substitution reactions. The triazole ring might participate in click reactions .

Scientific Research Applications

High-Affinity Ligands for Receptors

  • Research has found that compounds with structural similarities to 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide exhibit high affinity for human ORL1 (orphanin FQ/nociceptin) receptors. These compounds show selectivity versus opioid receptors and act as full agonists in biochemical assays (Röver et al., 2000).

Analgesic and Anti-Inflammatory Activities

  • Derivatives of the compound have been evaluated for analgesic and anti-inflammatory activities. The bromophenyl azo derivative showed significant activity comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).

HIV-1 Antagonist Properties

  • A study on 873140, a compound structurally related to 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide, found it to be a potent noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects against HIV-1 (Watson et al., 2005).

Synthesis and Chemical Characterization

  • Research on one-pot, multi-component reactions involving similar compounds has led to the synthesis of highly functionalized derivatives. These studies are significant for understanding the chemical properties and potential synthesis routes for compounds like 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide (Zhou et al., 2018).

Anticancer Activity

  • Some studies have synthesized new derivatives and evaluated their anticancer activity. Compounds with structural similarities to the target compound showed moderate to high inhibition activities against various cancer cell lines, highlighting potential applications in cancer research (Flefel et al., 2017).

Potential Antipsychotic Agents

  • Another research avenue explored is the development of compounds as potential antipsychotic agents. Certain derivatives have shown promise in biochemical and behavioral pharmacological test models, suggesting the relevance of this compound class in neuropsychopharmacology (Wise et al., 1985).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-8-7-17(25)13-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOTVSJQUJULOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrF2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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